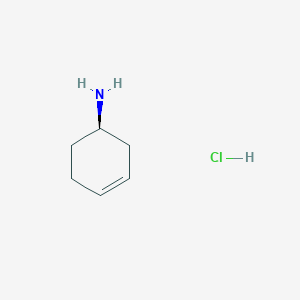

(R)-Cyclohex-3-enylamine hydrochloride

Description

BenchChem offers high-quality (R)-Cyclohex-3-enylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Cyclohex-3-enylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-cyclohex-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEBFUBTLSFFRL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on (R)-Cyclohex-3-enylamine Hydrochloride: Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary (R)-Cyclohex-3-enylamine hydrochloride is a highly specialized chiral building block utilized extensively in the drug discovery and development pipeline. Characterized by a rigid cyclohexene scaffold and a precisely defined (R)-stereocenter, this intermediate is critical for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), including selective neuronal Nitric Oxide Synthase (nNOS) inhibitors. This whitepaper provides a rigorous, self-validating framework for its physicochemical profiling, stereoselective synthesis, and downstream application.

Physicochemical Profiling

Understanding the baseline physicochemical properties of (R)-Cyclohex-3-enylamine hydrochloride is essential for predicting its behavior in complex synthetic workflows.

Table 1: Core Chemical and Physical Properties

| Property | Value |

| Chemical Name | (R)-Cyclohex-3-enylamine hydrochloride |

| CAS Registry Number | 1350767-92-8 |

| Molecular Formula | C6H12ClN 1 |

| Molecular Weight | 133.62 g/mol []() |

| Physical State | Solid (Crystalline powder) |

| Salt Form | Hydrochloride (1:1) |

| Stereochemistry | (1R) |

Causality of the Salt Form: Why isolate this compound as a hydrochloride salt? The free base of cyclohex-3-enylamine is highly susceptible to oxidative degradation and volatile losses at ambient temperatures. Conversion to the hydrochloride salt drastically enhances thermodynamic stability, facilitates long-term storage without degradation, and improves solubility in polar protic solvents. This phase modification is a critical prerequisite for reliable stoichiometric weighing in subsequent coupling reactions.

Stereoselective Synthesis and Resolution Protocol

The synthesis of enantiomerically pure cyclic amines often bypasses direct asymmetric catalysis in favor of classical resolution of a racemic precursor. This approach ensures high scalability and cost-effectiveness. The following protocol details the resolution of racemic cyclohex-3-ene-1-carboxylic acid and its subsequent conversion to the target amine [[2]]().

Step-by-Step Methodology

Phase 1: Diastereomeric Salt Formation

-

Initiation: Charge a reaction vessel with 1000 g of racemic cyclohex-3-ene-1-carboxylic acid and 5 volumes of acetone. Heat the mixture to 55–60 °C under continuous stirring.

-

Chiral Resolution: Dropwise add the chiral resolving agent, (S)-(-)-methylbenzylamine (approx. 0.96 equivalents), dissolved in 2 volumes of acetone.

-

Causality: The chiral amine reacts with the racemic acid to form a pair of diastereomeric salts. These diastereomers possess distinct lattice energies and solubility profiles, allowing for physical separation.

-

Phase 2: Fractional Crystallization and Validation 3. Controlled Cooling: Slowly cool the clear, orange solution. Crystallization of the enriched (R)-acid/(S)-amine salt typically initiates around 53 °C. Continue cooling to 20–25 °C over 4.5 hours.

-

Causality: Controlled, slow cooling prevents the kinetic trapping and co-precipitation of the undesired (S)-acid/(S)-amine diastereomer, ensuring a high enantiomeric excess (ee).

-

Self-Validating Loop: Filter the precipitate and wash with acetone. Measure the specific optical rotation (

) of the isolated salt. Repeat the crystallization process until a constant optical rotation of

Phase 3: Acidic Cleavage and Amination 5. Phase Separation: Suspend the optically pure salt in methyl tert-butyl ether (MTBE) and add 10 volumes of 1M HCl. Stir for 10 minutes, separate the layers, and extract the aqueous layer with MTBE. Dry the combined organic phases over Na₂SO₄ and concentrate in vacuo to yield pure (R)-cyclohex-3-ene-1-carboxylic acid 2. 6. Curtius Rearrangement: React the (R)-acid with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol and triethylamine.

-

Causality: The Curtius rearrangement proceeds with strict retention of configuration at the migrating chiral center, converting the carboxylic acid to a tert-butyl carbamate (Boc-protected amine) without racemization.

-

Deprotection: Treat the resulting tert-butyl cyclohex-3-enyl-1(R)-carbamate with anhydrous HCl to cleave the Boc group, precipitating the final (R)-Cyclohex-3-enylamine hydrochloride salt.

Workflow for the stereoselective resolution and synthesis of (R)-Cyclohex-3-enylamine hydrochloride.

Pharmaceutical Applications & Mechanistic Insights

The (R)-cyclohex-3-enylamine moiety is frequently integrated into complex pharmacophores, acting as a critical precursor in the development of targeted therapeutics. A prominent example is its use in synthesizing 1,5- and 3,6-substituted indole compounds designed as neuronal Nitric Oxide Synthase (nNOS) inhibitors 3.

Mechanistic Causality of the Stereocenter:

The nNOS active site is highly stereosensitive. When (R)-Cyclohex-3-enylamine hydrochloride is free-based and coupled to an indole core, the (R)-configuration of the cyclohexene ring directs the amine derivative into a specific hydrogen-bonding pocket within the enzyme. Simultaneously, the alkene moiety provides a localized region of

Utilization of (R)-Cyclohex-3-enylamine HCl as a chiral building block in targeted API synthesis.

Handling, Stability, and Storage Protocols

To ensure the trustworthiness of the compound across its lifecycle, strict adherence to the following handling protocols is required:

-

Atmospheric Control: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C.

-

Hygroscopicity Management: As a hydrochloride salt, the compound exhibits hygroscopic tendencies. Exposure to ambient humidity can lead to water absorption, which artificially inflates the mass and causes stoichiometric imbalances in sensitive catalytic couplings. Weighing and transfer should be performed in a controlled humidity environment or a glovebox.

-

Quality Control (QC): Prior to use in GMP or late-stage synthesis, verify the enantiomeric excess via Chiral HPLC (target >98% ee) and confirm the structural integrity of the vinylic protons via ¹H NMR (D₂O or DMSO-d₆).

References

- Google Patents. "EP2390245A1 - Enantiomerically pure amines". Source: google.com.

- Google Patents. "TW200808780A - 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity". Source: google.com.

Sources

- 1. eMolecules (R)-Cyclohex-3-enylamine hydrochloride | 1350767-92-8 | MFCD24644852 | Fisher Scientific [fishersci.com]

- 2. EP2390245A1 - Enantiomerically pure amines - Google Patents [patents.google.com]

- 3. TW200808780A - 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity - Google Patents [patents.google.com]

(R)-Cyclohex-3-enylamine Hydrochloride: Structural Architecture & Synthetic Utility

[1]

Executive Summary

(R)-Cyclohex-3-enylamine hydrochloride (CAS: [Specific stereoisomer often custom; Racemic HCl: 22615-33-4]) represents a critical "chiral pool" building block in modern medicinal chemistry.[1] Its value lies in the strategic placement of a homoallylic amine functionality within a cyclic constraint. This architecture serves as a versatile precursor for bicyclic aziridines , isoquinuclidines , and DPP-4 inhibitor scaffolds .[1] This guide dissects its molecular geometry, industrial synthesis via Curtius rearrangement, and critical characterization parameters.

Molecular Architecture & Stereochemistry[1]

Absolute Configuration

The (R)-enantiomer is defined by the spatial arrangement of the amine group at the C1 position relative to the C3-C4 double bond.[1]

-

Chirality: The C1 carbon is the sole stereocenter.

-

Conformation: The cyclohexene ring predominantly adopts a half-chair conformation to minimize torsional strain.[1] The bulky ammonium group (

) typically occupies the pseudo-equatorial position to reduce 1,3-diaxial interactions, though the salt lattice forces can distort this in the solid state.

Salt Stoichiometry

The hydrochloride salt is the preferred storage form due to the instability of the free amine (prone to oxidation and polymerization).

-

Stoichiometry: 1:1 Cation/Anion ratio (

).[1] -

Hygroscopicity: Moderate; requires storage under desiccant.

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 133.62 g/mol |

| Exact Mass (Cation) | 97.09 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | High in |

Synthesis & Resolution Strategies

The synthesis of enantiopure (R)-cyclohex-3-enylamine is non-trivial due to the potential for racemization and migration of the double bond.[1] Two primary methodologies are industry-standard: Classical Resolution/Curtius Rearrangement (scalable) and Enzymatic Kinetic Resolution (green chemistry).[1]

Method A: The Curtius Rearrangement Route (Scalable)

This method relies on the resolution of the carboxylic acid precursor, followed by a stereoretentive rearrangement.

Protocol Logic:

-

Resolution: Racemic 3-cyclohexenecarboxylic acid is resolved using a chiral base (e.g., (R)-1-phenylethylamine).[1]

-

Acyl Azide Formation: The chiral acid is activated (mixed anhydride or acid chloride) and treated with sodium azide.

-

Rearrangement: Thermal decomposition yields the isocyanate with retention of configuration .

-

Hydrolysis: Acidic hydrolysis traps the amine as the HCl salt.

Visualization of Synthetic Workflow

Figure 1: Stereoselective synthesis via Curtius Rearrangement.[1] Note the retention of stereochemistry during the thermal degradation of the acyl azide.

Analytical Characterization

Validating the structure requires distinguishing the isomer from its conjugated analog (2-enylamine) and confirming enantiopurity.[1]

Nuclear Magnetic Resonance (NMR)

The diagnostic signals are the alkene protons and the methine proton at the chiral center.

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| 3, 4 | 5.75 – 5.90 | Multiplet | 2H | Alkene protons (Diagnostic) |

| 1 | 3.45 – 3.55 | Multiplet | 1H | |

| 2, 5 | 2.10 – 2.40 | Multiplet | 3H | Allylic protons |

| 6 | 1.70 – 1.90 | Multiplet | 1H | Homoallylic proton |

| 6' | 1.50 – 1.65 | Multiplet | 1H | Homoallylic proton |

Note: In the HCl salt, the amine protons (

Quality Control Protocol

-

Enantiomeric Excess (ee): Determine via Chiral HPLC.

-

Purity Check: Ensure absence of the conjugated isomer (cyclohex-2-enylamine), which shows alkene peaks shifted upfield and distinct coupling constants.[1]

Applications in Drug Discovery[2]

(R)-Cyclohex-3-enylamine is a "privileged structure" precursor.[1] Its primary utility is in generating bicyclic scaffolds that constrain the amine into a specific vector, enhancing binding affinity in enzyme pockets.

Pathway to Bicyclic DPP-4 Inhibitors

This amine is a precursor to 2-azabicyclo[2.2.1]heptane derivatives.[1] These bicyclic systems are bioisosteres of the pyrrolidine ring found in drugs like Vildagliptin and Saxagliptin, offering improved metabolic stability.

Figure 2: Transformation of the chiral amine into rigid bicyclic pharmacophores.

Key References

-

Curtius Rearrangement Mechanism: Smith, P. A. S. "The Curtius Reaction." Org. React. 1946, 3, 337.Link[1]

-

Synthesis of Cyclohexenylamines: J. Org. Chem. 2017, 82, 8831. (Discusses bicyclic amine synthesis from these precursors). Link[1]

-

DPP-4 Inhibitor Scaffolds: Bioorg. Med. Chem. Lett. 2009, 19, 1682. (Explores azabicycloheptane scaffolds). Link

-

Enzymatic Resolution: Org. Biomol. Chem., 2025.[3][4] (General protocols for amine resolution). Link

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride.[1] Retrieved from [Link][1]

-

Mykhailiuk, P. K. (2017). In-situ Generation of Difluorocarbene for [2+1] Cycloaddition. (Contextual reference for bicyclic amine synthesis from cyclohexenylamines). Retrieved from [Link][1]

Chiral Amines in Organic Synthesis: A Technical Guide

Abstract

Chiral amines are fundamental building blocks in modern organic synthesis, with their presence being a defining feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] It is estimated that approximately 40-45% of small molecule pharmaceuticals contain at least one chiral amine moiety, underscoring their profound impact on medicinal chemistry and drug development.[1][3][4] The precise three-dimensional arrangement of substituents around the nitrogen atom is often critical for biological activity, making the development of efficient and highly selective methods for their synthesis a paramount objective in both academic and industrial research.[5][6] This in-depth technical guide provides a comprehensive overview of the core strategies for accessing enantiomerically pure amines, including classical resolution techniques, modern asymmetric catalytic methods, and the rapidly advancing field of biocatalysis. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols for key synthetic procedures.

The Significance of Chirality in Amine-Containing Molecules

Chirality, or 'handedness', is a fundamental property of molecules that lack an internal plane of symmetry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design and synthesis.[5] Chiral amines, beyond their direct role as active pharmaceutical ingredients (APIs), are also indispensable as chiral auxiliaries, resolving agents, and ligands for asymmetric metal catalysis, further highlighting their central role in the synthesis of complex chiral molecules.[1][7]

Synthetic Strategies for Enantiomerically Pure Amines

The synthesis of enantiomerically pure amines can be broadly categorized into three main approaches: resolution of racemic mixtures, asymmetric synthesis from prochiral precursors, and biocatalytic methods. The choice of strategy is often dictated by factors such as the scale of the synthesis, the desired level of enantiopurity, and the structural complexity of the target molecule.

Resolution of Racemic Amines

Resolution is a classical and still widely used method for separating a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography.

2.1.1. Kinetic Resolution

Kinetic resolution is a dynamic process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[8] The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is essential for achieving high enantiomeric excess (ee) in both the product and the unreacted starting material.

A significant drawback of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is limited to 50%.[8] However, the development of dynamic kinetic resolution (DKR) processes, which combine kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.[8][9]

Table 1: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

| Feature | Kinetic Resolution | Dynamic Kinetic Resolution |

| Maximum Yield | 50% | 100% (theoretically) |

| Process | Separation of enantiomers based on differential reaction rates. | Kinetic resolution coupled with in-situ racemization. |

| Key Components | Chiral catalyst/reagent. | Chiral catalyst/reagent + Racemization catalyst. |

| Example | Lipase-catalyzed acylation of a racemic amine.[10] | Palladium-catalyzed racemization coupled with enzymatic resolution.[9] |

2.1.2. Parallel Kinetic Resolution

Parallel kinetic resolution (PKR) is an elegant variation where each enantiomer of a racemic starting material is converted into a different product by a single chiral reagent.[11] This approach can be highly efficient for the simultaneous synthesis of two distinct, enantioenriched products from a single racemic precursor.

Asymmetric Synthesis from Prochiral Precursors

Asymmetric synthesis involves the conversion of a prochiral starting material, which lacks a stereocenter but can be converted into a chiral molecule in a single step, into a chiral product with high enantioselectivity. This is arguably the most powerful and atom-economical approach for the synthesis of chiral amines.

2.2.1. Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for the preparation of α-chiral amines.[1][12] This transformation is typically catalyzed by transition metal complexes, most notably those of iridium and rhodium, bearing chiral phosphine ligands.[13][14] The success of this method hinges on the design of chiral ligands that can effectively differentiate between the two faces of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. Significant progress has been made in the asymmetric hydrogenation of a wide range of imine substrates, including N-aryl, N-alkyl, and even challenging dialkyl imines.[13][15]

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a representative example and may require optimization for different substrates.

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral iridium catalyst is prepared by dissolving [Ir(COD)Cl]₂ and the appropriate chiral phosphine ligand (e.g., a derivative of f-BINAPHANE) in a degassed solvent such as toluene.[1]

-

Reaction Setup: A pressure reactor is charged with the N-aryl imine substrate and the catalyst solution. The reactor is then sealed and purged several times with hydrogen gas.

-

Hydrogenation: The reaction mixture is stirred under a specific hydrogen pressure (e.g., 20-50 bar) at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantioenriched chiral amine.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

2.2.2. Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a powerful one-pot procedure that combines the formation of an imine from a ketone or aldehyde and an amine with its subsequent asymmetric reduction.[16][17] This approach avoids the isolation of the often-unstable imine intermediate and is highly atom-economical.[18] Both transition-metal catalysis and organocatalysis have been successfully applied to ARA.[16][19]

2.2.3. Asymmetric Synthesis using Chiral Auxiliaries

In this strategy, a prochiral substrate is attached to a chiral auxiliary, which directs a subsequent diastereoselective transformation. The auxiliary is then cleaved to afford the enantioenriched product. A prominent example is the use of Ellman's tert-butanesulfinamide for the synthesis of a wide variety of chiral amines.[6][20] The condensation of tert-butanesulfinamide with an aldehyde or ketone provides a chiral N-sulfinyl imine, which can then be reduced or reacted with an organometallic reagent with high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine.[20]

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[4][21][22] Enzymes offer several advantages, including high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature and neutral pH), and the potential for high catalytic efficiency.[22][23]

2.3.1. Transaminases (TAs)

Transaminases, also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[22][24] This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity.[25] The development of both (R)- and (S)-selective ω-transaminases has greatly expanded the scope of this methodology, allowing for the synthesis of both enantiomers of a target amine.[22] A notable industrial application of transaminases is in the synthesis of the antidiabetic drug sitagliptin.[23][26]

One of the challenges in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. Various strategies have been developed to drive the reaction to completion, such as using a large excess of the amine donor, removing the ketone byproduct, or coupling the reaction with a downstream enzymatic or chemical transformation.[24][27]

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine

This is a general protocol and will require optimization based on the specific enzyme and substrate.

-

Enzyme and Reagent Preparation: A buffer solution (e.g., phosphate buffer, pH 7.5) is prepared. The transaminase enzyme, pyridoxal-5'-phosphate (PLP) cofactor, the ketone substrate, and the amine donor (e.g., isopropylamine) are dissolved in the buffer.

-

Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.

-

Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried, and concentrated. The crude product is purified by an appropriate method, such as distillation or crystallization.

-

Analysis: The yield and enantiomeric excess of the chiral amine are determined by standard analytical techniques.

2.3.2. Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs)

Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are enzymes that catalyze the asymmetric reductive amination of ketones to chiral amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[28][29] These enzymes have shown great promise for the synthesis of a variety of chiral amines, including those with challenging structural features.[28]

Applications of Chiral Amines

The applications of chiral amines are vast and continue to expand. In the pharmaceutical industry, they are key components of drugs for a wide range of therapeutic areas, including cardiovascular disease, infectious diseases, and oncology. In agrochemistry, chiral amines are found in many modern pesticides and herbicides, where stereochemistry plays a crucial role in their efficacy and environmental impact.[1] Furthermore, chiral amines are widely used as organocatalysts for a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions.[30][31][32]

Conclusion and Future Outlook

The synthesis of chiral amines remains a vibrant and highly competitive area of research. While significant progress has been made in the development of efficient and selective methods, there are still many challenges to be addressed. The development of more sustainable and environmentally friendly synthetic routes, the expansion of substrate scope to include more complex and challenging molecules, and the discovery of novel catalytic systems with even higher levels of activity and selectivity will continue to be major driving forces in this field. The increasing synergy between chemical catalysis and biocatalysis is expected to lead to even more powerful and versatile strategies for the synthesis of these fundamentally important molecules.

References

- Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC.

- Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. MDPI.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.

- Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC Publishing).

- Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones.

- Strategies for Selective Reductive Amination in Organic Synthesis and C

- THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry.

- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses.

- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.

- Recent advances in catalytic asymmetric synthesis. Frontiers.

- Iridium-Catalyzed Asymmetric Hydrogen

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.

- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.

- Sustainable Synthesis of Chiral Amines.

- Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.

- Asymmetric Synthesis of Amines. Yale University.

- Direct catalytic asymmetric synthesis of α-chiral primary amines.

- Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.

- Kinetic resolution of racemic amines (±)-1a–d (45 mM) catalyzed using...

- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemiz

- Asymmetric hydrogen

- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.

- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination:

- A diversity of recently reported methodology for asymmetric imine reduction. Unknown Source.

- Reductive aminations by imine reductases:

- Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool.

- Chiral Amines. Alfa Chemistry.

- Reductive amin

- Chiral Amines in Asymmetric Synthesis. Unknown Source.

- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemis

- Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases.

- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.

- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed.

- Chiral Organoc

- Asymmetric catalysis with chiral primary amine-based organoc

- Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic...

- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - NIH.

- Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral Amine Synthesis. Methods, Developments and Applications.

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 5. hims-biocat.eu [hims-biocat.eu]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 8. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 15. pcliv.ac.uk [pcliv.ac.uk]

- 16. jocpr.com [jocpr.com]

- 17. Reductive amination - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 20. orgsyn.org [orgsyn.org]

- 21. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 22. chemistry.illinois.edu [chemistry.illinois.edu]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. dovepress.com [dovepress.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 29. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]

- 30. alfachemic.com [alfachemic.com]

- 31. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 32. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stereochemical Control and Application of (R)-Cyclohex-3-enylamine Hydrochloride

[1]

Executive Summary

(R)-Cyclohex-3-enylamine hydrochloride (CAS: 22615-33-4 for racemate; specific enantiomer often custom-synthesized) represents a critical chiral allylic amine scaffold in medicinal chemistry.[1] Unlike its saturated analog (cyclohexylamine) or heterocyclic cousins (3-aminopiperidine, used in Linagliptin), this molecule offers a unique diene-compatible functionality combined with a chiral amine handle .[1]

This guide addresses the specific challenges in synthesizing, resolving, and utilizing this scaffold. It prioritizes enzymatic kinetic resolution as the superior manufacturing route due to higher atom economy and enantiomeric excess (

Structural Analysis & Stereochemistry

Conformational Dynamics

The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain.[1] In (R)-cyclohex-3-enylamine, the amine group at the C3 position prefers a pseudo-equatorial orientation to reduce 1,3-diaxial interactions, though the salt form (hydrochloride) can influence this equilibrium via hydrogen bonding networks in the crystal lattice.

Absolute Configuration Assignment

According to Cahn-Ingold-Prelog (CIP) priority rules:

-

Nitrogen (Atomic number 7) is Priority 1.[1]

-

C4 (Alkene carbon) is Priority 2 (due to double bond equivalence).[1]

-

C2 (Methylene carbon) is Priority 3.[1]

-

Hydrogen is Priority 4.[1]

For the (R)-enantiomer , with Hydrogen pointing away (dashed), the sequence 1

Visualization of Stereochemistry

The following diagram illustrates the stereochemical relationship and the half-chair conformation.

Caption: CIP Priority assignment and conformational preference of the (R)-enantiomer.

Synthesis & Manufacturing Protocol

The "Gold Standard" Route: Enzymatic Kinetic Resolution

While classical resolution using L-tartaric acid is possible, it often suffers from low yields (<30%) and requires multiple recrystallizations.[1] The industry-preferred method is Lipase-Catalyzed Kinetic Resolution .[1]

Why this works: Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity (

Experimental Protocol (Self-Validating)

Reagents:

Step-by-Step Workflow:

-

Setup: Dissolve racemic amine (100 mmol) in dry ethyl acetate (500 mL). Add Novozym 435 (20% w/w relative to substrate).[1]

-

Incubation: Stir at 30°C. Monitor reaction progress via GC or chiral HPLC.

-

Checkpoint: The reaction should stop at exactly 50% conversion if the E-value is high.

-

-

Filtration: Filter off the enzyme (can be recycled).[1]

-

Separation:

-

Hydrolysis (Target Recovery):

Synthesis Workflow Diagram

Caption: Chemoenzymatic workflow for isolating the (R)-enantiomer with high purity.

Analytical Characterization & Quality Control

Trustworthiness in chiral chemistry relies on robust analytical methods.[1] Do not rely solely on optical rotation, as it is concentration and solvent-dependent.[1]

Chiral HPLC Method

This method separates the enantiomers to calculate Enantiomeric Excess (

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 210 nm (low wavelength due to lack of chromophore) |

| Temperature | 25°C |

| Expected Retention | (S)-isomer: ~8.5 min; (R)-isomer: ~10.2 min (Verify with standards) |

Note on Derivatization: If UV detection is poor due to the lack of a strong chromophore, derivatize the amine with benzyl isocyanate prior to injection to enhance sensitivity.

Optical Rotation[1]

Applications in Drug Development[4][5][6]

Carbocyclic Nucleosides

(R)-Cyclohex-3-enylamine is a structural mimic of the ribose sugar ring found in DNA/RNA.[1]

-

Mechanism: The alkene functionality allows for oxidative functionalization (e.g., dihydroxylation) to create poly-hydroxylated cyclohexane rings.[1]

-

Use Case: Synthesis of Carbovir or Abacavir analogs where the oxygen of the furanose ring is replaced by a methylene group to increase metabolic stability against phosphorylases.

Diels-Alder Scaffolds

The cyclohexene double bond serves as a dienophile or can be modified to a diene precursor.[1]

-

Pathway: Reacting the amine-protected intermediate in a Diels-Alder cycloaddition allows for the rapid construction of bicyclic systems found in alkaloids.

References

-

Sigma-Aldrich. Cyclohex-3-en-1-amine hydrochloride Product Sheet. Retrieved from [1]

-

PubChem. Cyclohex-3-en-1-amine hydrochloride (CID 13040868).[1] National Library of Medicine.[1] Retrieved from [1]

-

Gotor, V., et al. (2006).[1] Enzymatic kinetic resolution of amines. Chemical Reviews. (Contextual citation for CAL-B protocols).

-

BenchChem. Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone. Retrieved from [1]

-

Phenomenex. Chiral HPLC Column Selection Guide. Retrieved from [1]

Comprehensive Safety, Handling, and Analytical Profiling of (R)-Cyclohex-3-enylamine Hydrochloride

Executive Summary

(R)-Cyclohex-3-enylamine hydrochloride is a highly valuable chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and functionalized organocatalysts. As a Senior Application Scientist, I have observed that the primary failure modes in utilizing this compound stem from a fundamental misunderstanding of its physicochemical behavior—specifically its hygroscopicity and the localized reactivity of its protonated amine moiety. This technical guide establishes a self-validating framework for the safe handling, storage, and chiral purity analysis of this compound, ensuring high-fidelity experimental outcomes and rigorous laboratory safety.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular behavior of (R)-Cyclohex-3-enylamine hydrochloride (CAS: 1350767-92-8) is the prerequisite for designing effective handling protocols.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description | Causality / Impact on Handling |

| CAS Number | 1350767-92-8 | Unique identifier for the (R)-enantiomer[1]. |

| Molecular Formula | C6H12ClN | Defines the stoichiometric ratio for derivatization. |

| Molecular Weight | 133.62 g/mol | Critical for precise molar calculations in asymmetric synthesis[2]. |

| Physical State | Solid (Hygroscopic) | The hydrochloride salt readily absorbs atmospheric moisture, necessitating inert storage[3]. |

| Topological Polar Surface Area | 26 Ų | Indicates moderate polarity, influencing solvent selection for extractions[2]. |

Mechanistic Insight: The stability of the cyclohexene ring is generally high, but the protonated primary amine (-NH3⁺ Cl⁻) acts as a moisture sink. If exposed to ambient humidity, the salt hydrates. This hydration not only skews gravimetric measurements (leading to incorrect stoichiometric ratios) but can also initiate slow hydrolysis or side reactions in subsequent moisture-sensitive cross-coupling steps.

Hazard Identification & Toxicological Mechanisms

Safety protocols must be driven by causality, not just compliance. The GHS classification for this compound highlights specific acute hazards[2][4].

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Toxicological Causality: Why does this specific salt cause irritation? When the airborne dust or solid contacts the mucosal membranes (eyes, respiratory tract) or perspiration on the skin, the hydrochloride salt dissolves. This dissolution creates a localized micro-environment of low pH due to the weakly acidic nature of the amine salt. Concurrently, the lipophilic cyclohexenyl ring interacts with the phospholipid bilayer of epithelial cells, disrupting membrane integrity and triggering an inflammatory cascade[5].

Figure 1: Mechanistic pathway of (R)-Cyclohex-3-enylamine HCl toxicity and corresponding mitigation.

Laboratory Handling & Self-Validating Safety Protocols

To mitigate the risks outlined above, handling must be engineered as a self-validating system where the failure of one control is caught by another.

PPE and Environmental Controls

-

Respiratory Protection: Handle exclusively within a certified chemical fume hood or glovebox. If aerosolization is possible during scale-up, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

-

Dermal Protection: Nitrile gloves (minimum 4 mil thickness) are required. Causality: Nitrile provides an excellent barrier against polar organic salts, whereas standard latex is prone to micro-tears and offers inferior chemical resistance.

-

Ocular Protection: Chemical splash goggles (OSHA 29 CFR 1910.133 compliant)[6]. Standard safety glasses are insufficient due to the risk of fine, hygroscopic dust bypassing the side shields.

Inert Handling Protocol

Due to its hygroscopicity, the compound must be handled using Schlenk line techniques or within a glovebox to maintain its integrity[3].

-

Purge: Cycle the transfer antechamber with Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket over solid powders in open vials, preventing moisture ingress more effectively during brief transfers.

-

Weighing: Weigh the compound in a pre-tared, oven-dried vial.

-

Sealing: Seal with a PTFE-lined septum cap before removing from the inert atmosphere.

Experimental Workflows: Quality Control & Derivatization

A critical quality control (QC) step before utilizing (R)-Cyclohex-3-enylamine hydrochloride in asymmetric synthesis is verifying its enantiomeric excess (ee). Direct HPLC analysis of aliphatic amines is notoriously difficult due to poor UV absorbance and severe peak tailing on silica-based columns.

The Self-Validating Solution: Pre-column derivatization using a chiral derivatizing agent (CDA) such as (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate[7]. This converts the enantiomers into diastereomeric ureas, which possess strong UV chromophores and distinct physicochemical properties, allowing for baseline resolution on standard achiral reversed-phase columns[8].

Step-by-Step Derivatization Protocol

-

Freebasing (Internal Control Step): Dissolve 5.0 mg of (R)-Cyclohex-3-enylamine hydrochloride in 1.0 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine. Self-Validation: Check the pH of a 1 µL aliquot with wet indicator paper to ensure complete neutralization (pH > 8).

-

Derivatization: Add 1.1 equivalents of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate to the solution[7].

-

Incubation: Stir at room temperature for 30 minutes under an inert atmosphere. The reaction is quantitative and forms the corresponding stable urea derivative.

-

Quenching: Add 50 µL of methanol to quench any unreacted isocyanate, preventing column fouling.

-

Preparation for HPLC: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., 90:10 Hexane:Isopropanol) and filter through a 0.22 µm PTFE syringe filter prior to injection.

Figure 2: Step-by-step analytical workflow for chiral purity validation via HPLC derivatization.

Emergency Response & Decontamination

In the event of a spill or exposure, immediate, protocol-driven action is required[3][4].

-

Solid Spill: Do not sweep dry, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper or inert damp sand. Transfer to a hazardous waste container using a non-sparking spatula. Decontaminate the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free amine, followed by thorough washing with soap and water[3].

-

Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with chemical agents, as exothermic neutralization reactions can exacerbate tissue damage[6].

-

Ocular Exposure: Remove contact lenses if present. Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open to ensure irrigation of the entire ocular surface. Seek immediate ophthalmological evaluation[4].

References

- Sigma-Aldrich. "(R)-Cyclohex-3-enylamine hydrochloride | 1350767-92-8".

- PubChem. "Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868".

- MedChemExpress. "TCO-amine hydrochloride-SDS".

- AK Scientific, Inc. "2-Propen-1-amine hydrochloride SDS".

- Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride Handling".

- BenchChem. "Application Note: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate".

- BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide".

Sources

- 1. (R)-Cyclohex-3-enylamine hydrochloride | 1350767-92-8 [sigmaaldrich.com]

- 2. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis and Resolution of (R)-Cyclohex-3-enylamine Hydrochloride

This Application Note provides a comprehensive, field-validated protocol for the synthesis of (R)-Cyclohex-3-enylamine hydrochloride , a critical chiral building block used in the development of DPP-4 inhibitors (e.g., Linagliptin).

The guide is structured to allow full autonomy in the laboratory, moving from the synthesis of the racemic precursor to the optical resolution and final salt formation.

Executive Summary

(R)-Cyclohex-3-enylamine (also known as (R)-3-aminocyclohexene) is a homoallylic amine with a single stereocenter at the C1 position. It serves as a high-value intermediate for pharmaceutical agents, particularly in the synthesis of xanthine-based DPP-4 inhibitors.

This protocol details the "Curtius-Resolution Route," chosen for its scalability and reproducibility in standard chemical laboratories. Unlike enzymatic routes that require specific biocatalysts, this chemical route utilizes readily available reagents (DPPA, Tartaric Acid) to deliver high enantiomeric excess (>98% ee).

Retrosynthetic Logic

The synthesis proceeds via the Curtius rearrangement of commercially available 3-cyclohexene-1-carboxylic acid to the racemic amine, followed by classical optical resolution using a chiral acid.

Figure 1: Retrosynthetic analysis showing the disconnection from the chiral salt back to the carboxylic acid precursor.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

| Parameter | Specification | Impact on Quality |

| Reaction Temp (Curtius) | 70°C – 80°C | Critical for isocyanate formation. Too high >90°C risks degradation; too low <60°C stalls rearrangement. |

| Water Content (Step 1) | < 0.1% (Anhydrous) | Moisture during rearrangement converts isocyanate to urea byproducts (low yield). |

| Cooling Rate (Resolution) | 5°C per hour | Rapid cooling traps the eutomer (wrong isomer) in the crystal lattice, lowering optical purity. |

| Stoichiometry (DPPA) | 1.1 equivalents | Excess DPPA is difficult to remove and poses an explosion hazard during workup. |

Detailed Experimental Protocol

Stage 1: Synthesis of Racemic Cyclohex-3-enylamine

Mechanism: Curtius Rearrangement with Stereoretention (applied to racemate).

Reagents:

-

3-Cyclohexene-1-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Toluene (anhydrous, 10 V)

-

Hydrochloric acid (20% aq)

Protocol:

-

Activation: Charge a dry reactor with 3-cyclohexene-1-carboxylic acid and anhydrous Toluene under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) dropwise at 0–5°C. Stir for 15 minutes.

-

Azide Formation: Add DPPA dropwise, maintaining internal temperature < 10°C. Caution: Exothermic.

-

Rearrangement: Slowly heat the mixture to 80°C over 1 hour. Evolution of nitrogen gas (

) will be observed. Maintain at 80°C for 2 hours until gas evolution ceases (formation of Isocyanate intermediate). -

Hydrolysis: Cool the mixture to 20°C. Add 20% HCl (aq) slowly. The isocyanate hydrolyzes to the amine, which immediately forms the HCl salt in the aqueous layer.

-

Separation: Separate the phases. The organic phase (Toluene) contains phosphorus byproducts. The aqueous phase contains the product amine-HCl.

-

Free Basing: Basify the aqueous layer with NaOH (40%) to pH > 12. Extract the free amine with Dichloromethane (DCM) (3x).

-

Isolation: Dry combined DCM layers over

and concentrate in vacuo (keep bath < 40°C, amine is volatile) to yield Racemic Cyclohex-3-enylamine as a pale yellow oil.

Stage 2: Optical Resolution

Principle: Diastereomeric Salt Formation. The (R)-amine typically forms a less soluble salt with (L)-Tartaric acid (or vice versa depending on solvent). This protocol uses a "Screen and Recrystallize" approach.

Reagents:

-

Racemic Cyclohex-3-enylamine (from Stage 1)

-

(L)-(+)-Tartaric Acid (1.0 equiv)

-

Methanol (MeOH) / Water (9:1 ratio)

Protocol:

-

Salt Formation: Dissolve (L)-Tartaric acid in MeOH/Water (9:1) at 60°C.

-

Amine Addition: Add the racemic amine slowly to the hot acid solution.

-

Crystallization: Allow the solution to cool slowly to room temperature over 4–6 hours. Seed crystals of authentic (R)-amine tartrate (if available) should be added at 45°C.

-

Filtration: Filter the white precipitate.

-

Solid: Enriched Diastereomeric Salt.

-

Liquor: Enriched in the opposite enantiomer.

-

-

Validation (The "Self-Validating" Step):

-

Take a small sample of the solid. Liberate the free base (NaOH/DCM) and check Optical Rotation.

-

Target: (R)-Cyclohex-3-enylamine is typically Dextrorotatory (+) .

-

Decision Gate:

-

If solid is (+): Recrystallize solid from MeOH to upgrade ee.

-

If solid is (-): The (R)-isomer is in the Mother Liquor . Evaporate the liquor and crystallize using (D)-(-)-Tartaric Acid to precipitate the (R)-isomer.

-

-

Stage 3: Salt Exchange to Hydrochloride

Final isolation of the stable API intermediate.

-

Suspend the chirally pure Tartrate salt in water.

-

Basify with 5M NaOH to pH 12.

-

Extract with Methyl tert-butyl ether (MTBE) or Diethyl Ether.

-

Dry the organic phase (

). -

Salt Precipitation: Bubble anhydrous HCl gas into the ether solution (or add 2M HCl in Ether) at 0°C.

-

Filtration: Collect the white solid by filtration under Nitrogen.

-

Drying: Dry in a vacuum oven at 40°C.

Final Product: (R)-Cyclohex-3-enylamine Hydrochloride.

Analytical Controls & Validation

Chiral HPLC Method

To verify Enantiomeric Excess (ee), use the following method:

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm (low absorption, high concentration required).

-

Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times (e.g.,

and

Optical Rotation

-

Specific Rotation

: Positive (+) for the (R)-isomer (free base). -

Note: The rotation of the HCl salt may differ in magnitude or sign depending on the solvent (MeOH vs Water). Always compare against a reference standard.

Expert Insights & Troubleshooting

The "Resolution Trap"

A common failure mode in resolution is the formation of a "eutectic" mixture where both diastereomers crystallize together.

-

Solution: If ee stays low (e.g., 20-30%) after crystallization, switch the solvent system. Changing from MeOH to Ethanol/Water (95:5) often alters the solubility differential enough to break the eutectic.

Safety Note: DPPA Handling

DPPA (Diphenylphosphoryl azide) is a safer alternative to sodium azide/acid chlorides, but it still generates hydrazoic acid in situ if moisture is present.

-

Control: Ensure the reactor is vented to a scrubber containing dilute NaOH to neutralize any hydrazoic acid vapors.

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target hydrochloride salt.

References

-

Boehringer Ingelheim International GmbH. (2007). Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines. US Patent 7,407,955.

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

- Yadav, J. S., et al. (2013). Synthesis of Linagliptin and its intermediates.

-

PubChem Compound Summary. (2023). Cyclohex-3-en-1-amine.[2] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-Cyclohex-3-enylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the use of (R)-Cyclohex-3-enylamine hydrochloride as a versatile chiral building block and auxiliary in asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, serving as resolving agents, chiral bases, and key structural motifs in a vast array of pharmaceuticals and agrochemicals. (R)-Cyclohex-3-enylamine, with its distinct stereochemistry and conformational rigidity, offers a valuable tool for the stereocontrolled synthesis of complex molecules. This document outlines its application in diastereoselective alkylation and as a precursor for the synthesis of chiral ligands, complete with detailed experimental protocols, mechanistic insights, and expected outcomes.

Introduction: The Role of (R)-Cyclohex-3-enylamine Hydrochloride in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1] Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[2][3] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to and removed from the substrate, and capable of inducing high levels of stereocontrol.[4]

(R)-Cyclohex-3-enylamine hydrochloride is a chiral primary amine that possesses a stereocenter within a conformationally constrained cyclohexene ring. This structural feature makes it an attractive candidate for applications in asymmetric synthesis, both as a chiral auxiliary to control the formation of new stereocenters and as a chiral building block for the synthesis of more complex molecules such as chiral ligands or pharmaceutical intermediates.

This guide will explore two primary applications of (R)-Cyclohex-3-enylamine hydrochloride:

-

As a Chiral Auxiliary: In the diastereoselective alkylation of a ketone, where the amine is first converted to a chiral imine.

-

As a Chiral Building Block: For the synthesis of a novel phosphine-oxazoline (PHOX)-type ligand, which can be subsequently used in asymmetric catalysis.

Application I: Diastereoselective Alkylation of Cyclohexanone via a Chiral Imine

The formation of a chiral imine from a prochiral ketone and a chiral amine is a classic strategy for asymmetric α-alkylation. The chiral amine auxiliary provides a sterically biased environment, directing the approach of an electrophile to one face of the enamine or its corresponding aza-enolate.

Scientific Principle and Causality

The underlying principle of this application is the conversion of the prochiral cyclohexanone into a chiral imine by condensation with (R)-Cyclohex-3-enylamine. The resulting imine exists in equilibrium with its enamine tautomer. Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral lithium aza-enolate. The cyclohexenyl group of the chiral auxiliary sterically shields one face of the aza-enolate, leading to a diastereoselective alkylation upon the addition of an electrophile (e.g., methyl iodide). Subsequent hydrolysis of the alkylated imine removes the chiral auxiliary and yields the enantiomerically enriched α-alkylated ketone.

Workflow for Diastereoselective Alkylation

Sources

Application Note: Chiral Resolution Using (R)-Cyclohex-3-enylamine Hydrochloride

[1][2][3]

Executive Summary

(R)-Cyclohex-3-enylamine hydrochloride is a specialized chiral amine salt employed in the optical resolution of racemic carboxylic acids.[1][2] Unlike common resolving agents like

This guide details the liberation of the free amine , the screening protocol for target acids, and the recovery workflow to ensure economic viability in drug development.

Chemical Profile & Mechanism[4]

Physicochemical Properties

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 133.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in ether (as salt).[1][2][3][4] |

| Chirality | (R)-Enantiomer (Active Resolving Agent) |

Mechanism of Action: Diastereomeric Salt Formation

The resolution relies on the reaction between the enantiopure base (B*) and a racemic acid (

The efficiency of this separation depends on the magnitude of the solubility difference (

Mechanistic Diagram

The following diagram illustrates the resolution pathway, distinguishing between the solid phase (target diastereomer) and the mother liquor.

Figure 1: Workflow for diastereomeric salt resolution.[1][2][4][6] The (R)-amine selectively crystallizes with one acid enantiomer.

Experimental Protocols

Protocol A: Preparation of Free Base (Essential Precursor)

Commercial supplies are typically the hydrochloride salt to prevent oxidation and improve shelf life. You must liberate the free amine before reaction with a weak carboxylic acid, or use a double-decomposition method (less reliable).

Materials:

Steps:

-

Dissolution: Dissolve 10 g of the HCl salt in 30 mL of water.

-

Basification: Cool to 0-5°C. Slowly add 5M NaOH with stirring until pH > 12. The solution will become cloudy as the free amine oils out.

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentration: Carefully remove the solvent under reduced pressure (Note: Low molecular weight amines can be volatile; do not use high vacuum/high heat).

-

Yield Check: Weigh the resulting oil. It should be used immediately for resolution to avoid carbonate formation from air.

Protocol B: Resolution Screening (The "Pasteur Triangle")

Do not scale up without screening solvents. The goal is to find a solvent where the salt dissolves at reflux but crystallizes upon cooling.

Solvent Panel: Ethanol (95%), 2-Propanol, Acetone, Ethyl Acetate, Acetonitrile.

Steps:

-

Stoichiometry: Prepare 1 mmol of racemic acid and 0.5 to 1.0 mmol of (R)-Cyclohex-3-enylamine (Free Base). Note: Starting with 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop.

-

Solvent Addition: Add solvent (e.g., 5 mL) and heat to reflux.

-

If solid remains:[2] Add more solvent until clear.

-

If clear immediately: Concentrate or choose a less polar solvent.

-

-

Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, cool to 4°C.

-

Harvest: Filter the crystals.

-

Analysis: Liberate a small sample of the acid (see Protocol C) and analyze via Chiral HPLC or Polarimetry.

Protocol C: Large-Scale Resolution & Recovery

Objective: Resolve 50 g of Racemic 2-Arylpropionic Acid (Generic Example).

-

Salt Formation:

-

Crystallization:

-

Turn off heat and allow the vessel to cool to RT in an oil bath (slow cooling promotes purity).

-

Stir gently at RT for 6 hours.

-

Filter the white crystalline salt. Wash with cold ethanol.

-

-

Recrystallization (Crucial for >99% ee):

-

Take the wet cake and recrystallize from the minimum amount of boiling ethanol.

-

Repeat until the melting point is constant or chiral HPLC shows >99% ee.

-

-

Product Release (Acid Recovery):

-

Resolving Agent Recovery (Amine Recycling):

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Oiling Out | The salt separates as an oil rather than crystals.[2] | Reheat and add a seed crystal. Alternatively, switch to a less polar solvent (e.g., change EtOH to EtOAc). |

| No Precipitation | Salt is too soluble. | Reduce solvent volume or add an anti-solvent (e.g., Hexane) dropwise at cloud point. |

| Low ee% | Eutectic formation or fast crystallization. | Recrystallize the salt.[8] Use the "half-quantity" method (0.5 eq of amine) to favor the less soluble diastereomer. |

References

-

Pasteur, L. (1853).[8] Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Foundational principle of diastereomeric resolution).[5][6]

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[6][9][10][11][12][13] Wiley-Interscience.[1][2] (The authoritative text on resolution logic).

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of resolving agents and conditions).

- Saigo, K., et al. (1980). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization. Bulletin of the Chemical Society of Japan.

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: Cyclohex-3-en-1-amine hydrochloride.[1][2][7]Link (Accessed Oct 2023).

Disclaimer: This protocol involves the use of corrosive acids, bases, and organic solvents.[6] Always review the Safety Data Sheet (SDS) for (R)-Cyclohex-3-enylamine hydrochloride before use.[1][2] Conduct all extractions in a fume hood.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 22615-33-4|Cyclohex-3-enamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Racemic Mixtures and the Resolution of Enantiomers [almerja.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyclohex-3-en-1-amine hydrochloride|lookchem [lookchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. advanceseng.com [advanceseng.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Note: (R)-Cyclohex-3-enylamine Hydrochloride in Medicinal Chemistry

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic product descriptions to focus on strategic application, synthesis, and validation.

Executive Summary & Compound Profile

(R)-Cyclohex-3-enylamine hydrochloride is a high-value chiral building block used to introduce sp³ complexity into drug candidates. Unlike its aromatic counterpart (aniline) or saturated analog (cyclohexylamine), this scaffold offers a unique balance of conformational flexibility and rigidity due to the C3-C4 double bond.

In modern drug discovery, it is primarily utilized to "escape from Flatland"—replacing flat aromatic rings with three-dimensional chiral aliphatic systems to improve solubility, metabolic stability, and target selectivity.

Compound Identity

| Property | Detail |

| IUPAC Name | (1R)-cyclohex-3-en-1-amine hydrochloride |

| CAS Number | 22615-33-4 (Generic/Racemate HCl); (R)-Specific: Custom Synthesis |

| Molecular Formula | C₆H₁₁N[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 133.62 g/mol |

| Chirality | (R)-Enantiomer (Active Pharmacophore) |

| Key Function | Chiral Primary Amine / Bioisostere for Aniline |

Strategic Applications in Drug Design

Bioisosteric Replacement (The "Escape from Flatland")

One of the most powerful applications of (R)-cyclohex-3-enylamine is the bioisosteric replacement of phenyl or aniline rings in kinase inhibitors and GPCR ligands.

-

Solubility Enhancement: Replacing a planar phenyl ring with the non-planar cyclohexenyl ring disrupts crystal lattice energy and increases sp³ fraction (

), often leading to improved aqueous solubility. -

Metabolic Stability: The double bond allows for further functionalization or specific metabolic clearance pathways that avoid the formation of toxic quinone-imine metabolites often associated with anilines.

-

Vector Positioning: The chiral center at C1 orients the amine nitrogen in a specific vector that can pick up unique hydrogen bonding interactions in the binding pocket (e.g., the hinge region of kinases) that a flat aniline cannot access.

Representative Workflow: Kinase Inhibitor Optimization

The following diagram illustrates the logic flow when using this building block to optimize a lead compound.

Figure 1: Strategic workflow for replacing aromatic amines with (R)-cyclohex-3-enylamine to optimize physicochemical properties.

Experimental Protocols

Synthesis: Enzymatic Kinetic Resolution

While racemic cyclohex-3-enylamine is commercially available, the high-value (R)-enantiomer is often prepared via enzymatic kinetic resolution. This method is superior to classical crystallization for scalability and atom economy.

Mechanism: A lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively acylates the (R)-amine, leaving the (S)-amine unreacted (or vice-versa depending on the acyl donor and solvent).

Protocol: Lipase-Catalyzed Resolution

Reagents:

-

Racemic Cyclohex-3-enylamine (1.0 eq)[1]

-

Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate

-

CAL-B (immobilized, e.g., Novozym 435) (10-20% w/w)

-

MTBE (Methyl tert-butyl ether) as co-solvent (optional)

Step-by-Step Procedure:

-

Preparation: Dissolve racemic cyclohex-3-enylamine (10 mmol) in dry Ethyl Acetate (50 mL).

-

Enzyme Addition: Add immobilized CAL-B (200 mg).

-

Incubation: Shake the mixture at 30°C and 200 rpm. Monitor the reaction via Chiral HPLC (see Section 4).

-

Termination: The reaction typically reaches 50% conversion (theoretical maximum for resolution) in 12-24 hours. The enzyme selectively acetylates the (R)-enantiomer to form (R)-N-(cyclohex-3-enyl)acetamide .

-

Work-up: Filter off the enzyme.

-

Separation: The unreacted (S)-amine and the formed (R)-amide are separated via column chromatography (Silica gel; DCM/MeOH gradient).

-

Hydrolysis: The isolated (R)-amide is hydrolyzed using 2M HCl (reflux, 4h) to yield (R)-cyclohex-3-enylamine hydrochloride .

Figure 2: Workflow for the enzymatic kinetic resolution of cyclohex-3-enylamine to obtain the (R)-enantiomer.

Chemical Coupling: Amide Bond Formation

The amine is most commonly coupled to carboxylic acids (e.g., core scaffolds of kinase inhibitors).

Standard HATU Coupling Protocol:

-

Activation: To a solution of the Carboxylic Acid (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

-

Coupling: Add (R)-Cyclohex-3-enylamine HCl (1.1 eq).

-

Note: Since the amine is a hydrochloride salt, ensure sufficient base (DIPEA) is present to neutralize the HCl (total ~3-4 eq base).

-

-

Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.

-

Work-up: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄.

Analytical Quality Control

Validating the enantiomeric excess (ee) is critical.

Chiral HPLC Method

-

Column: Daicel Chiralpak IA or AD-H (Amylose-based columns are preferred for amines).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low wavelength due to lack of strong chromophores).

-

Expected Result: The (R)- and (S)-enantiomers should show baseline separation. (R)-isomer elution time must be determined using a standard.

Stability & Handling

-

Storage: Store the HCl salt in a desiccator at room temperature. It is hygroscopic.

-

Free Base Instability: The free amine is volatile and can absorb CO₂ from the air to form carbamates. Always generate the free base in situ or use immediately.

References

-

Enzymatic Resolution Strategies

-

Kinase Inhibitor Design

- Title: "Application of a macrocyclization strategy in kinase inhibitor development" (Context on scaffold optimiz

- Source: ScienceOpen, 2025.

-

URL:[Link]

-

General Compound Data

-

Photoredox/Enzymatic Synthesis

- Title: "Enantioselective synthesis of amines by combining photoredox and enzymatic c

- Source: CORE / Nature C

-

URL:[Link]

Sources

- 1. Cyclohex-3-en-1-amine | C6H11N | CID 13040867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Synthesis of Bioactive Polyheterocycles: Regioselective Cyclisation of 5-Cyclohex-2-Enyl-6-Hydroxy[1]Benzopyran-2-One / Synthetic Communications, 1998 [sci-hub.sg]

- 3. chemscene.com [chemscene.com]

- 4. Cyclohex-3-enyl-cyclohexylamine | C12H21N | CID 65702898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohex-3-en-1-amine | C6H11N | CID 13040867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohex-3-enyl-cyclohexylamine | C12H21N | CID 65702898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Application Note: Enantioselective Architectures using (R)-Cyclohex-3-enylamine HCl

Abstract & Strategic Utility

(R)-Cyclohex-3-enylamine hydrochloride (CAS: 93103-97-2 for generic/racemate context) represents a high-value "chiral pool" scaffold in modern medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a reactive alkene (C3–C4) and a chiral amine center (C1).

Unlike flat aromatic amines, this scaffold offers three-dimensional saturation (Fsp³)—a critical parameter in improving the solubility and metabolic stability of drug candidates. The (R)-configuration at C1 serves as an internal chiral auxiliary, exerting powerful diastereomeric control over downstream functionalizations of the alkene, such as iodocyclization or epoxidation.

This application note details three validated workflows:

-

Preparation: Enzymatic Kinetic Resolution (EKR) to ensure >99% ee.

-

Core Application: Diastereoselective Iodocyclization to access bicyclic isoquinuclidines.

-

Expansion: Ugi-4-Component Reaction for chiral peptidomimetic libraries.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of high-purity (R)-Cyclohex-3-enylamine from racemic mixtures using Candida antarctica Lipase B (CAL-B).

Mechanistic Insight

Lipases, particularly CAL-B (immobilized as Novozym 435), exhibit high enantioselectivity toward cyclic amines. The enzyme follows the Kazlauskas Rule , typically favoring the acylation of the (R)-enantiomer in organic solvents. This process converts the (R)-amine into an amide (separable), leaving the (S)-amine unreacted.

Experimental Workflow (DOT Visualization)

Caption: Kinetic resolution workflow separating (R)-amide and (S)-amine via phase partitioning.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve racemic cyclohex-3-enylamine (10 mmol) in anhydrous MTBE or Ethyl Acetate (50 mL).

-

Add Novozym 435 (200 mg, 20 wt% loading).

-

Add Ethyl Acetate (5 equiv) as both solvent and acyl donor.

-

Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.

-

-

Monitoring:

-

Monitor conversion via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH/DEA). Target 50% conversion.

-

-

Workup & Separation:

-

Hydrolysis to (R)-Amine HCl:

-

Concentrate the organic layer.[2] Reflux the residue in 6M HCl (20 mL) for 12 hours.

-

Evaporate to dryness and recrystallize from EtOH/Et₂O to yield (R)-Cyclohex-3-enylamine hydrochloride .

-

Protocol B: Diastereoselective Iodocyclization

Objective: Synthesis of chiral bicyclic scaffolds (e.g., 7-azabicyclo[2.2.1]heptane derivatives) leveraging the C1-chiral center.

Mechanistic Insight

The (R)-configuration at C1 directs the approach of the electrophilic iodine species to the alkene at C3–C4. By protecting the nitrogen with a carbamate (Boc), the nitrogen acts as an internal nucleophile.[5] The reaction proceeds via a trans-diaxial opening of the iodonium intermediate, forming a bicyclic system with high diastereoselectivity (dr > 20:1).

Reaction Data Summary

| Parameter | Condition | Outcome |

| Substrate | (R)-N-Boc-cyclohex-3-enylamine | Protected precursor |

| Reagent | Iodine ( | Electrophile source |

| Solvent | Acetonitrile ( | Promotes polar mechanism |

| Temp/Time | 0°C to RT, 4 hours | Kinetic control |

| Yield | 82-88% | Isolated yield |

| Selectivity | >95% de | Controlled by C1 chirality |

Experimental Protocol

-

Protection:

-

React (R)-Cyclohex-3-enylamine HCl (5 mmol) with

(1.1 equiv) and

-

-

Cyclization:

-

Dissolve N-Boc-amine (1.0 equiv) in acetonitrile (0.1 M).

-

Add

(3.0 equiv). Cool to 0°C. -

Add

(2.5 equiv) portion-wise. Protect from light. -